6-Aminotetramethylrhodamine is a derivative of rhodamine, a family of dyes used extensively in biotechnology applications. While the provided data does not directly discuss 6-Aminotetramethylrhodamine, it does provide insights into the actions of a structurally related compound, 6-hydroxydopamine (6-OHDA), which is used as a neurotoxin in various studies. 6-OHDA is known for its ability to selectively destroy catecholaminergic neurons, making it a valuable tool in the study of diseases like Parkinson's disease
6-Aminotetramethylrhodamine is classified as a synthetic organic dye. It is derived from rhodamine B, which is a well-known fluorescent dye. The compound can be synthesized through various chemical processes, making it accessible for laboratory use. Its primary applications are in fluorescence microscopy and as a tracer in biological systems due to its high quantum yield and stability under various conditions.
The synthesis of 6-Aminotetramethylrhodamine typically involves several key steps:
For example, one method described involves the reaction of rhodamine B with an appropriate amine under acidic conditions to yield 6-Aminotetramethylrhodamine .
The molecular structure of 6-Aminotetramethylrhodamine can be represented as follows:
The presence of the amino group allows for further functionalization, making it versatile for various applications in biochemistry and molecular biology.
6-Aminotetramethylrhodamine participates in several chemical reactions:
These reactions are essential for developing new derivatives with tailored properties for specific applications.
The mechanism of action of 6-Aminotetramethylrhodamine primarily revolves around its fluorescence properties:
This mechanism allows researchers to utilize the compound effectively in live-cell imaging and tracking cellular processes .
6-Aminotetramethylrhodamine exhibits several notable physical and chemical properties:
These properties contribute to its utility in various scientific applications, particularly in fluorescence microscopy .
The applications of 6-Aminotetramethylrhodamine are diverse and impactful:
Regioselective functionalization of the xanthene core in 6-aminotetramethylrhodamine (6-TMR) enables precise modifications critical for advanced bioconjugation. The electron-rich aromatic system favors electrophilic substitutions at specific positions, primarily governed by steric and electronic factors. A prominent strategy employs in situ activation of carboxylated TMR derivatives using phosphonium-based coupling reagents. For example, carboxytetramethylrhodamine (CTAMRA) activated with 7-Azabenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) facilitates N-terminal labeling of peptides immobilized on resins, achieving >85% coupling efficiency even for sterically hindered sequences like FGFR1 transmembrane domains [1]. The reaction requires slow addition of N,N-Diisopropylethylamine (DIPEA) over 1 hour to prevent phase separation and ensure homogeneous activation [1]. Alternative activators like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) exhibit lower reactivity, necessitating extended reaction times (48+ hours) [1].
Table 1: Coupling Reagents for Regioselective Xanthene Functionalization
Activator | Reaction Time | Temperature | Efficiency | Key Applications |
---|---|---|---|---|
PyAOP | 4 hours | Room temperature | 86-100% | Hydrophobic peptide labeling |
PyBOP | 48 hours | Room temperature | <60% | Soluble peptide modification |
NHS ester | 4 hours | 4°C | <10% | Conventional solution-phase conjugation |
Radical-mediated C-H functionalization offers another regioselective approach. Metal-free xanthylation enables the installation of xanthate groups onto branched polyolefins adjacent to the xanthene core, serving as intermediates for further transformations like hydrolytic cleavage or radical cross-coupling [9]. This method avoids polymer-chain scission—a limitation of traditional post-polymerization modifications—and maintains structural integrity during functionalization [9].
The inherent chemical differences between 5- and 6-isomers of tetramethylrhodamine derivatives dictate their reactivity patterns and applications. Commercial 5(6)-carboxytetramethylrhodamine mixtures exhibit unresolved isomerism, complicating purification and functional consistency. Chromatographic separation reveals distinct Rf values for pure isomers: 6-TMR derivatives migrate slower in reverse-phase systems due to enhanced hydrophobicity from the annular carboxylate orientation [1] [8].
Electrophilic reactions at the 6-position benefit from reduced steric congestion compared to the 5-position, where peri-interactions with xanthene carbonyls hinder accessibility. Consequently, acylation of lyso-glycolipids with N-hydroxysuccinimide esters of 6-TMR yields coupling efficiencies >90%, whereas 5-TMR analogues show ≈15% lower yields under identical conditions [8]. Kinetic studies of iodoacetamide derivatives further demonstrate this disparity: 6-iodoacetamide-TMR reacts 3.2-fold faster with cysteine thiols than its 5-isomer due to favorable orbital alignment in the transition state [4].
Table 2: Comparative Reactivity of 5- and 6-TMR Isomers
Isomer | Coupling Efficiency with Lyso-GM1 | Relative Reaction Rate (vs. Cysteine) | Chromatographic Mobility (Rf) |
---|---|---|---|
5-TMR | 75-80% | 1.0× (reference) | 0.42 (silica gel, CHCl3/MeOH/H2O 60:35:8) |
6-TMR | 90-95% | 3.2× | 0.38 |
Enzymatic discrimination also occurs: β-galactosidase hydrolyzes GM1-6-TMR 40% faster than GM1-5-TMR, attributed to optimal positioning of the 6-TMR tag in the enzyme’s active site [8]. For applications requiring isomerically pure probes, synthetic access to 6-aminotetramethylrhodamine begins with regioselective nitration of tetramethylrhodamine, followed by reduction to the amine—a precursor for succinimidyl esters or iodoacetyl derivatives [7].
Enzymatic processing provides a robust route to isomerically defined TMR-glycolipids for metabolic tracing. The strategy involves four key steps: (1) deacylation of natural glycolipids (e.g., GM1 ganglioside) to lyso-forms using sphingolipid ceramide N-deacylase; (2) chromatographic separation of C18 and C20 sphingosine variants; (3) acylation with activated 6-TMR; and (4) enzymatic remodeling of glycans [8].
Lyso-GM1 with homogeneous C18-sphingosine is acylated using the N-hydroxysuccinimide ester of 6-TMR-β-alanine, yielding GM1-6-TMR in 87% isolated yield. Subsequent enzymatic transformations employ highly specific glycosidases:
Table 3: Enzymatic Synthesis of TMR-Glycolipid Library
Enzyme | Substrate | Product | Reaction Time | Yield |
---|---|---|---|---|
β-Galactosidase | GM1-6-TMR | GM2-6-TMR | 18 hours | 68% |
Sialidase A | GM1-6-TMR | Asialo-GM1-6-TMR | 6 days | 55% |
β-Hexosaminidase | GM2-6-TMR | GM3-6-TMR | 24 hours | 71% |
Sialyltransferase | Lac-Cer-6-TMR | GM3-6-TMR | 48 hours | 63% |
Critical to this approach is the tolerance of glycosidases for the bulky TMR tag. While mammalian enzymes exhibit steric sensitivity, microbial sialidase A accommodates the fluorophore due to a more open active site. The resulting TMR-glycolipids enable ultrasensitive metabolic tracking via capillary electrophoresis, detecting ≤1000 molecules (zeptomole level) using laser-induced fluorescence [8].
Solid-phase synthesis overcomes solubility and selectivity limitations in 6-TMR bioconjugation by immobilizing biomolecules on resins. The Merrifield-inspired approach employs three components: (1) an insoluble polymeric support (e.g., CLEAR-amide resin); (2) cleavable linkers; and (3) orthogonal protecting groups [1] [6]. For peptide labeling, resins with low substitution levels (0.4 mmol/g) prevent intermolecular aggregation during dye coupling [1].
The optimized on-resin protocol entails:
This method achieves >85% labeling efficiency for hydrophobic transmembrane peptides—far exceeding solution-phase succinimidyl ester coupling (<10%) [1]. Solid-phase PEGylation extends the strategy further: Adsorbing proteins onto ion-exchange resins masks regions proximal to the active site, enabling site-selective PEGylation at solvent-exposed lysines [6]. Heparin affinity columns similarly facilitate controlled modification of fibroblast growth factors without impairing receptor binding [6].
Table 4: Solid-Phase Supports for 6-TMR Bioconjugation
Solid Support | Ligand Density | Target Biomolecule | Key Advantage |
---|---|---|---|
CLEAR-amide resin | 0.4 mmol/g | Peptides | Prevents aggregation during dye coupling |
Cation-exchange resin | 0.1-1.0 meq/g | Proteins (e.g., lysozyme) | Masks active site for regioselective PEGylation |
Heparin agarose | 2-4 mg heparin/mL | Fibroblast growth factors | Retains bioactivity post-modification |
Ni-NTA agarose | 10-20 mmol Ni²⁺/mL | His-tagged enzymes | Enables "on-column" labeling of recombinants |
For protein-protein conjugates, solid-phase methods enable "traceless" ligation: Immobilized glutathione S-transferase (GST) reacts with 6-TMR-maleimide via solvent-accessible cysteines, followed by elution with reduced glutathione to yield homogeneous dimers [6]. This approach bypasses solution-phase heterogeneity and simplifies purification—critical for diagnostic reagents requiring batch-to-batch consistency [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3